Sabizabulin: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action
Sabizabulin: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabizabulin (also known as VERU-111) is an orally bioavailable, first-in-class small molecule that acts as a cytoskeleton disruptor.[1] It is under investigation for its potential therapeutic applications in various cancers, including metastatic castration-resistant prostate cancer (mCRPC) and HER2+ breast cancer, as well as for its antiviral properties against viruses like SARS-CoV-2.[1][2] This technical guide provides an in-depth overview of Sabizabulin's chemical properties, synthesis, and its mechanism of action at the molecular level.
Chemical Structure and Properties
Sabizabulin is a novel chemical entity with a bis-indole structure.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | PubChem |
| Molecular Formula | C₂₁H₁₉N₃O₄ | PubChem |
| Molecular Weight | 377.4 g/mol | PubChem |
| CAS Number | 1332881-26-1 | PubChem |
| Synonyms | VERU-111, ABI-231 | MedchemExpress, PubChem |
Synthesis of Sabizabulin
The synthesis of Sabizabulin involves a multi-step process. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic strategy reported in the scientific literature involves the creation of the core 2-aryl-4-benzoyl-imidazole (ABI) scaffold. This is typically achieved through an imidazoline cyclization reaction. The key precursors for this reaction are a diamine intermediate and indolyl-3-carboxyaldehyde. This approach allows for the efficient generation of Sabizabulin and its analogues for structure-activity relationship (SAR) studies.
Mechanism of Action: A Dual Approach
Sabizabulin exerts its therapeutic effects through a dual mechanism of action: disruption of the microtubule network and induction of apoptosis. It is a potent tubulin inhibitor that binds to the colchicine binding site on β-tubulin and also forms strong hydrogen bonds with a unique site on α-tubulin.[3] This cross-linking of α and β tubulin subunits inhibits microtubule polymerization and leads to microtubule depolymerization and fragmentation.[3]
The disruption of the cytoskeleton has several downstream effects:
-
Cell Cycle Arrest: It blocks the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[3][4]
-
Induction of Apoptosis: Sabizabulin treatment activates caspase-3 and caspase-9 and leads to the cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[3] It also modulates the expression of Bcl-2 family proteins, inducing the expression of pro-apoptotic Bax and Bad while inhibiting the expression of anti-apoptotic Bcl-2 and Bcl-xl.[5]
-
Antiviral Activity: By disrupting the microtubule network, Sabizabulin interferes with the intracellular transport of viral particles, which is a crucial step for viral replication and propagation.[1][2]
Below is a diagram illustrating the signaling pathway of Sabizabulin's mechanism of action.
Quantitative Data
In Vitro Antiproliferative Activity
Sabizabulin has demonstrated potent antiproliferative activity across a range of cancer cell lines with IC₅₀ values in the low nanomolar range.
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| Melanoma (average) | Melanoma | 5.2 | MedchemExpress |
| Prostate (average) | Prostate Cancer | 5.2 | MedchemExpress |
| Panc-1 (24h) | Pancreatic Cancer | 25 | MedchemExpress |
| AsPC-1 (24h) | Pancreatic Cancer | 35 | MedchemExpress |
| HPAF-II (24h) | Pancreatic Cancer | 35 | MedchemExpress |
| Panc-1 (48h) | Pancreatic Cancer | 11.8 | MedchemExpress |
| AsPC-1 (48h) | Pancreatic Cancer | 15.5 | MedchemExpress |
| HPAF-II (48h) | Pancreatic Cancer | 25 | MedchemExpress |
| BT474 | HER2+ Breast Cancer | Low nanomolar | PubMed |
| SKBR3 | HER2+ Breast Cancer | Low nanomolar | PubMed |
Pharmacokinetic Properties
Pharmacokinetic studies have shown that Sabizabulin is orally bioavailable.
| Parameter | Value | Source |
| T₁/₂ (Half-life) | ~5 hours | NIH |
| Time to Steady State | Within 5 days of daily dosing | NIH |
| Effect of High-Fat Meal | Minimal effect on AUC, delayed Tₘₐₓ, lower Cₘₐₓ | NIH |
Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Clinical trials in heavily pretreated mCRPC patients have shown promising results.
| Endpoint | Value | Source |
| Objective Response Rate (ORR) | 20.7% | OncLive |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months | OncLive |
| PSA Decline | 29% of patients | OncLive |
| >50% PSA Decline | 8% of patients | OncLive |
Antiviral Activity
Preclinical studies have demonstrated Sabizabulin's potential as an antiviral agent.
| Virus | Endpoint | Concentration (nM) | Source |
| Vaccinia Virus | Inhibition Concentration 50% (IC₅₀) | 15.7 | Veru Inc. |
| Vaccinia Virus | Inhibition Concentration 90% (IC₉₀) | 27 | Veru Inc. |
Experimental Protocols
Cell Proliferation (MTS) Assay
To determine the growth inhibitory effect of Sabizabulin, MTS assays are commonly performed.
-
Cancer cells (e.g., BT474, SKBR3) are seeded in 96-well plates at a density of 5,000 cells per well.
-
After allowing the cells to adhere, they are treated with increasing concentrations of Sabizabulin, a vehicle control, and often compared with other microtubule-targeting agents like paclitaxel or colchicine.
-
The cells are incubated for a specified period (e.g., 72 or 96 hours).
-
Following incubation, an MTS reagent is added to each well, and the plates are incubated further to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
The absorbance is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells to determine the IC₅₀ values.[6]
Western Blotting for Apoptosis Markers
To assess the induction of apoptosis, the expression levels of key apoptotic proteins are analyzed by Western blotting.
-
Cells are treated with various concentrations of Sabizabulin (e.g., 10, 20, 50, 100 nM) for a set time (e.g., 24 hours).
-
Total protein is extracted from the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein concentration is determined using a protein assay (e.g., Bradford assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against apoptotic markers such as cleaved PARP, phosphorylated BCL2, and cleaved caspase-3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry analysis can be performed to quantify the protein expression levels.[7]
In Vivo Xenograft Tumor Growth Assay
The antitumor efficacy of Sabizabulin in vivo can be evaluated using xenograft models.
-
Immuno-compromised mice (e.g., NSG mice) are inoculated with human cancer cells (e.g., BT474 cells) to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into treatment groups.
-
Sabizabulin is administered orally (e.g., 17 mg/kg) on a specified schedule. A vehicle control group and a positive control group (e.g., paclitaxel administered intraperitoneally) are also included.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[7]
Below is a diagram illustrating a typical experimental workflow for evaluating Sabizabulin's efficacy.
Conclusion
Sabizabulin is a promising, orally bioavailable microtubule inhibitor with a distinct mechanism of action that differentiates it from other tubulin-targeting agents like taxanes. Its ability to disrupt the cytoskeleton, induce apoptosis, and overcome drug resistance mechanisms makes it a compelling candidate for the treatment of various cancers. Furthermore, its antiviral properties broaden its potential therapeutic applications. The favorable safety profile observed in clinical trials, with a lack of significant neurotoxicity and neutropenia, further enhances its clinical potential. Ongoing and future research will continue to elucidate the full therapeutic utility of this novel compound.
References
- 1. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1 H-Indol-3-yl)-1 H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
